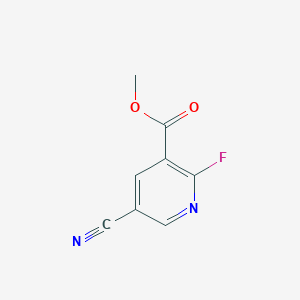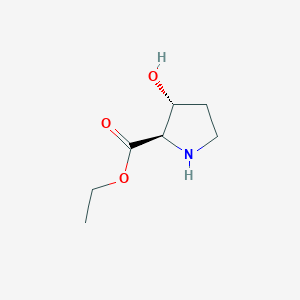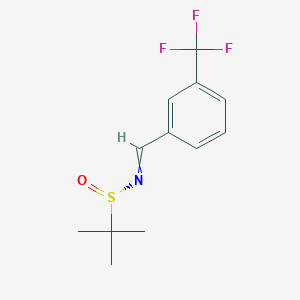
Methyl 5-cyano-2-fluoronicotinate
Vue d'ensemble
Description
Synthesis Analysis
A simple, low-cost five-step synthesis of 5-FC starting from chloroacetamide is reported . The previously unknown key intermediate (Z)-2-cyano-2-fluoroethenolate is obtained through a Claisen-type condensation from fluoroacetonitrile .Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The molecule contains a total of 18 atoms. There are 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Fluorine atom .Physical And Chemical Properties Analysis
The molecular weight of the compound is 180.14 g/mol . It has a topological polar surface area of 63 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Separation and Determination Techniques
One of the applications of Methyl 5-cyano-2-fluoronicotinate is in separation and determination methodologies. Hu Bao-xiang (2005) discussed the separation of 5-Fluoronicotinic acid and ethyl 5-fluoronicotinate in a mixture using a solution composed of methyl alcohol and KH_2PO_4 water solution (Hu Bao-xiang, 2005).
Synthesis and Quantitation in Pharmaceutical Products
Another significant application is in the synthesis and quantitation of genotoxic impurities in pharmaceutical products. A study by Krishna Katta et al. (2017) discussed the synthesis of a genotoxic impurity and developed a UPLC method to quantify it in Escitalopram Oxalate (Krishna Katta et al., 2017).
Synthesis of Pharmaceutical Intermediates
Xin Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, highlighting a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination process (Xin Wang et al., 2006).
Herbicidal Activity
A study by Yuxiu Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates and evaluated their herbicidal activities, showing significant herbicidal activities in post-emergence treatment (Yuxiu Liu et al., 2005).
Tautomerism in Chemical Synthesis
Research by T. Kulikowski and D. Shugar (1979) explored the methylation and tautomerism of 1-substituted 5-fluorocytosines, providing insights into the chemical synthesis processes and the mutagenic effects of these compounds (T. Kulikowski & D. Shugar, 1979).
Inhibition of DNA Methyltransferases
Christine Champion et al. (2010) studied the inhibition of C5 DNA Methyltransferases by Zebularine, providing insights into the role of 5-fluorodeoxycytidine and its effects on DNA binding and methylation (Christine Champion et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-cyano-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVQWXLTYREBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-fluoronicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















